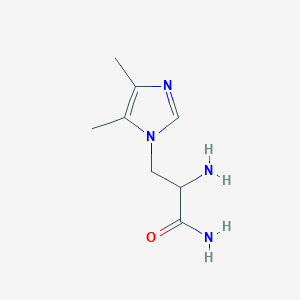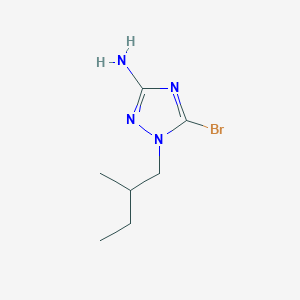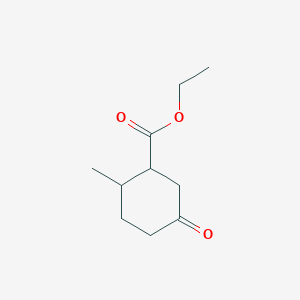![molecular formula C12H25NO B13295101 2-[(4-tert-Butylcyclohexyl)amino]ethan-1-ol](/img/structure/B13295101.png)
2-[(4-tert-Butylcyclohexyl)amino]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-tert-Butylcyclohexyl)amino]ethan-1-ol is an organic compound with the molecular formula C12H25NO It is characterized by the presence of a tert-butyl group attached to a cyclohexyl ring, which is further connected to an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-tert-Butylcyclohexyl)amino]ethan-1-ol typically involves the reaction of 4-tert-butylcyclohexylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-tert-Butylcyclohexylamine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process is typically conducted in a batch or continuous reactor, with careful monitoring of temperature and pressure to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-tert-Butylcyclohexyl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[(4-tert-Butylcyclohexyl)amino]ethan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-tert-Butylcyclohexyl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-[(4-tert-Butylphenyl)amino]ethan-1-ol: Similar structure but with a phenyl ring instead of a cyclohexyl ring.
2-[(4-tert-Butylcyclohexyl)amino]propan-1-ol: Similar structure but with a propanol moiety instead of ethanol.
Uniqueness: 2-[(4-tert-Butylcyclohexyl)amino]ethan-1-ol is unique due to the presence of both a tert-butyl group and a cyclohexyl ring, which confer specific steric and electronic properties. These features can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H25NO |
|---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
2-[(4-tert-butylcyclohexyl)amino]ethanol |
InChI |
InChI=1S/C12H25NO/c1-12(2,3)10-4-6-11(7-5-10)13-8-9-14/h10-11,13-14H,4-9H2,1-3H3 |
InChI Key |
GLTPKCIAVBLXFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-Methylpropyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13295024.png)
![1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13295049.png)
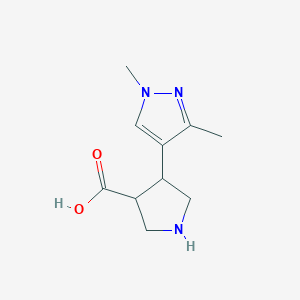
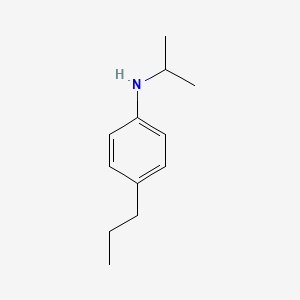
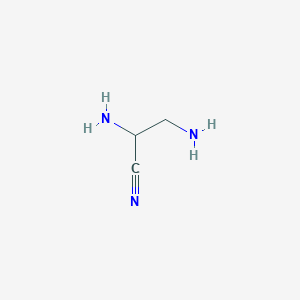
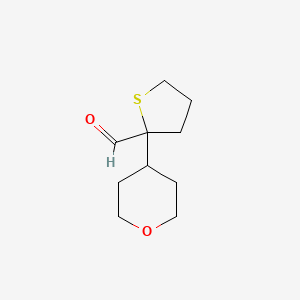
![2-[(Thiophen-2-ylmethyl)amino]propane-1,3-diol](/img/structure/B13295091.png)
![1-[(Pyrimidin-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13295094.png)
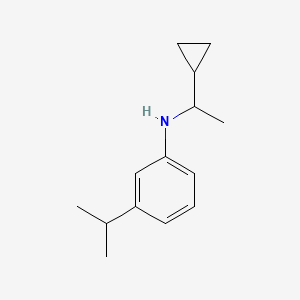
![2-[(2-Methylpentyl)amino]propane-1,3-diol](/img/structure/B13295104.png)
